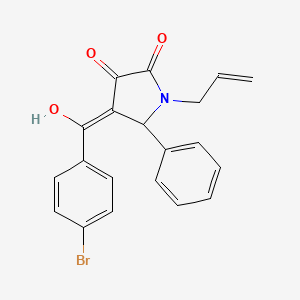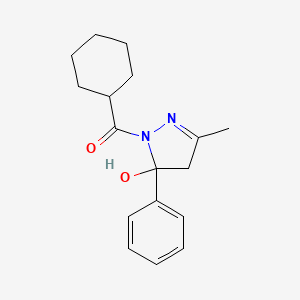
(5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as CMI-977, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of various physiological processes.
Mecanismo De Acción
CMI-977 inhibits the enzyme (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes. By inhibiting (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, CMI-977 increases cAMP levels, leading to downstream effects such as the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
Studies have shown that CMI-977 has anti-inflammatory and immunomodulatory effects in various cell types and animal models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and lung epithelial cells. It has also been shown to reduce airway inflammation and hyperresponsiveness in models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMI-977 is its specificity for (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, which allows for targeted modulation of cAMP signaling pathways. However, like other (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride inhibitors, it can have off-target effects and may not be suitable for long-term use due to potential side effects such as nausea and vomiting.
Direcciones Futuras
There are several potential future directions for research on CMI-977. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, where it may have neuroprotective effects. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis, where it may have immunomodulatory effects. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of CMI-977.
Métodos De Síntesis
The synthesis of CMI-977 involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-pyridinemethanamine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound has been synthesized and characterized in several studies, including a 2015 publication in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
CMI-977 has potential applications in various areas of scientific research, including neuroscience, immunology, and respiratory medicine. As a (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride inhibitor, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and multiple sclerosis. It has also been studied for its potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Propiedades
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-6-5-12(15)8-11(14)9-16-10-13-4-2-3-7-17-13;/h2-8,16H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGGZCQCZZTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)


![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)